Umbralisib hydrochloride

Beschreibung

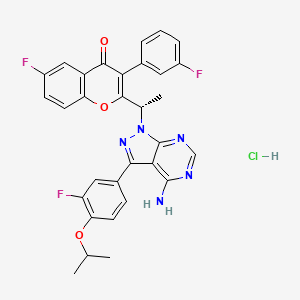

This compound is a chiral small molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one scaffold. Key structural elements include:

Eigenschaften

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUVMVWYWMZIR-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von TGR-1202-Hydrochlorid umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung einmal täglich oral verabreicht wird, und zwar nach einer Dosiseskalationsstudie in klinischen Umgebungen .

Analyse Chemischer Reaktionen

TGR-1202-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter die Inhibition von PI3Kδ und CK1ε. Die Verbindung zeigt einzigartige immunmodulatorische Wirkungen auf chronisch lymphatische Leukämie-T-Zellen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Inhibitoren und kontrollierte Umgebungen, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Formen von PI3Kδ und CK1ε, die zu den gewünschten therapeutischen Wirkungen führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von TGR-1202-Hydrochlorid umfasst die Inhibition von PI3Kδ und CK1ε, die wichtige Regulatoren des PI3K-Signalwegs sind. Dieser Signalweg ist für die B-Zell-Rezeptor-Signalisierung und das Fortschreiten des Lymphoms unerlässlich. Durch die Inhibition dieser Kinasen unterbricht TGR-1202-Hydrochlorid die Signalwege, die das Wachstum und das Überleben von malignen Zellen fördern. Dies führt zur Unterdrückung des Tumorwachstums und zur Induktion von Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of TGR-1202 hydrochloride involves the inhibition of PI3Kδ and CK1ε, which are key regulators of the PI3K pathway. This pathway is essential for B-cell receptor signaling and the progression of lymphoma . By inhibiting these kinases, TGR-1202 hydrochloride disrupts the signaling pathways that promote malignant cell growth and survival. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological distinctions:

Key Observations:

Enantiomeric Specificity : The (1S)-ethyl configuration in the target compound is critical for PI3Kδ isoform selectivity, as the R-enantiomer shows diminished activity .

Substituent Effects: Methylamino at C4 (e.g., 600.2 MW analog): Increases binding affinity via hydrogen bonding but may reduce metabolic stability . Heterocyclic Modifications (e.g., pyrrolo[2,3-b]pyridin-5-yl): Introduce off-target kinase interactions due to expanded π-π stacking .

Salt Forms : Hydrochloride salts (target compound) and camphorsulphonates () influence solubility and crystallinity, impacting bioavailability .

Bioactivity Clustering : Compounds with similar substituents (e.g., 3-fluoro-4-isopropoxyphenyl) cluster into groups with shared PI3K/AKT/mTOR pathway inhibition, validated by hierarchical bioactivity profiling .

Research Findings and Limitations

- Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Mitsunobu reaction for stereochemistry) yields low quantities (e.g., 10% in Example 60) .

- Thermal Stability : High melting points (>240°C) correlate with rigid aromatic systems but complicate formulation .

- Data Gaps : Direct in vivo efficacy or toxicity data for the target compound are absent in the provided evidence. However, analogs like Umbralisib (R/S-mixture) have established clinical profiles .

Biologische Aktivität

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one; hydrochloride (CAS: 1532533-69-9) is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and kinase inhibition. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of 571.56 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C31H24F3N5O3 |

| Molecular Weight | 571.56 g/mol |

| CAS Number | 1532533-69-9 |

| Purity | 98% |

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as a mixed-lineage kinase (MLK) inhibitor, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. By inhibiting MLKs, the compound can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on human breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values were observed in the low micromolar range). Apoptotic markers such as cleaved caspase-3 were upregulated, indicating that the compound induces apoptosis through intrinsic pathways.

- Non-Small Cell Lung Cancer (NSCLC) : Another study evaluated the effects on NSCLC cell lines (A549 and H1299). The compound inhibited cell migration and invasion capabilities while promoting apoptosis, suggesting its potential as an anti-metastatic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in vivo. Preliminary data suggest that it has favorable absorption properties with moderate plasma half-life, making it a candidate for further development as an anticancer agent.

Safety Profile

While the biological efficacy is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. Further investigations are needed to fully elucidate its safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.